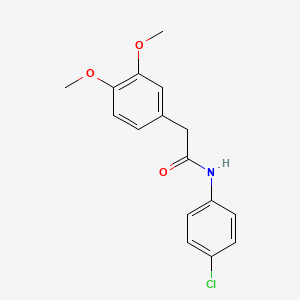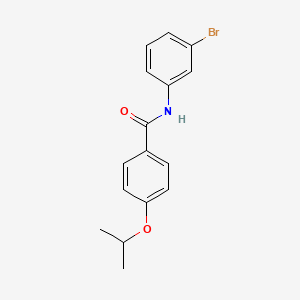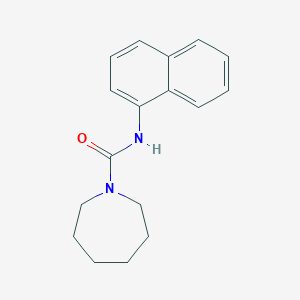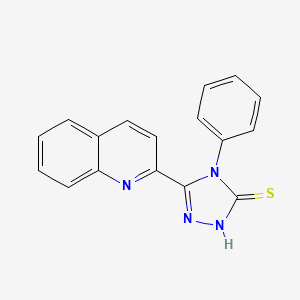![molecular formula C16H11Cl2N3O3S B5733018 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide, commonly known as ADA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADA-1 was first synthesized in the early 2000s and has since been studied extensively for its unique properties and potential uses.
科学研究应用
ADA-1 has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, ADA-1 has been shown to inhibit the activity of a protein called Hsp90, which is involved in the growth and survival of cancer cells. This inhibition leads to the degradation of Hsp90 and ultimately results in the death of cancer cells. In neuroscience, ADA-1 has been shown to enhance the activity of a neurotransmitter called glutamate, which is involved in learning and memory. This enhancement may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, ADA-1 has been used as a lead compound for the development of new drugs that target Hsp90 and other proteins.
作用机制
The mechanism of action of ADA-1 involves the inhibition of Hsp90, which is a chaperone protein that helps other proteins fold correctly and function properly. Hsp90 is also involved in the growth and survival of cancer cells, making it an attractive target for cancer therapy. ADA-1 binds to the ATP-binding site of Hsp90, which prevents the protein from functioning properly. This inhibition leads to the degradation of Hsp90 and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
ADA-1 has been shown to have several biochemical and physiological effects. In cancer cells, ADA-1 leads to the degradation of Hsp90, which results in the activation of the heat shock response and the induction of apoptosis. In neurons, ADA-1 enhances the activity of glutamate, which leads to an increase in synaptic plasticity and the formation of new synapses. ADA-1 has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of ADA-1 is its specificity for Hsp90, which makes it an attractive target for cancer therapy. ADA-1 has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising lead compound for drug development. However, one of the limitations of ADA-1 is its low solubility in water, which can make it difficult to use in certain experiments. ADA-1 also has limited bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on ADA-1. One area of research is the development of more potent and selective inhibitors of Hsp90. Another area of research is the identification of other proteins that ADA-1 may target, which may have potential applications in other fields such as neuroscience and immunology. Additionally, research on the pharmacokinetics and toxicity of ADA-1 is needed to determine its potential as a therapeutic agent. Finally, research on the synthesis of ADA-1 and its derivatives may lead to the development of new compounds with improved properties and applications.
合成方法
The synthesis of ADA-1 involves a multi-step process that requires the use of various chemical reagents and equipment. The first step involves the reaction of 2,3-dichlorobenzonitrile with N-(4-aminosulfonylphenyl)acetamide in the presence of a base such as potassium carbonate. This reaction yields an intermediate product that is then treated with acryloyl chloride to produce ADA-1. The final product is purified using chromatographic techniques such as column chromatography or recrystallization.
属性
IUPAC Name |
(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S/c17-14-3-1-2-10(15(14)18)8-11(9-19)16(22)21-12-4-6-13(7-5-12)25(20,23)24/h1-8H,(H,21,22)(H2,20,23,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALJCHCJZYSRPS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)
![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5732959.png)


![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)
![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)
![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)
![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)

